molecular formula C24H32ClNO2 B192792 Deoxy Donepezil Hydrochloride CAS No. 1034439-57-0

Deoxy Donepezil Hydrochloride

Cat. No. B192792
CAS RN: 1034439-57-0
M. Wt: 402 g/mol
InChI Key: PJOSEOQZAOZSMV-UHFFFAOYSA-N
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Description

Deoxy Donepezil Hydrochloride is an impurity of Donepezil , a medication used to treat dementia associated with Alzheimer’s disease . It is produced as a by-product during Donepezil synthesis .


Synthesis Analysis

Donepezil’s success in neurodegenerative disorder management has spurred extensive research into its synthesis and structural modifications . The review examines diverse synthetic approaches, evaluating their efficiency, cost, toxicity, and scalability . Methods range from traditional hazardous chemicals to eco-friendly strategies .


Molecular Structure Analysis

Donepezil Hydrochloride has a molecular formula of C24H30ClNO3 . The crystal structure of Donepezil Hydrochloride has been solved with FOX using laboratory powder diffraction data . Layers of Donepezil molecules parallel to the (101) planes are maintained by columns of chloride anions along the b-axis, where each chloride anion hydrogen bonds to three Donepezil molecules each .


Chemical Reactions Analysis

Donepezil has the potential to undergo oxidation using a mild, versatile oxidant Chloramine-T in acidic medium . A first-order dependency of rate on Donepezil and oxidant, fractional-order dependency on acid medium, independency of the rate on ionic concentration and an elevation of rate with increasing dielectric constant are revealed by the kinetic studies .


Physical And Chemical Properties Analysis

Donepezil Hydrochloride has a molecular weight of 379.492 and a monoisotopic mass of 379.214743799 . It is well absorbed and has a distribution volume of 12 to 16 L/kg . It undergoes extensive hepatic metabolism via CYP2D6 and 3A4 and glucuronidation to four major metabolites .

Scientific Research Applications

Alzheimer’s Disease Treatment

Donepezil is a selective acetylcholinesterase inhibitor used in the management of neurodegenerative disorders, most commonly for the treatment of Alzheimer’s disease . It increases the concentration of cortical acetylcholine, a neurotransmitting organic substance .

Drug Metabolism Studies

Oxidation is a vital step of drug metabolism and hence a pharmaceutically relevant process. The potential of Donepezil to undergo oxidation using a mild, versatile oxidant Chloramine-T in acidic medium has been explored .

Kinetic Studies

A first-order dependency of rate on Donepezil and oxidant, fractional-order dependency on acid medium, independency of the rate on ionic concentration and an elevation of rate with increasing dielectric constant are revealed by the kinetic studies .

Spectroscopic Exploration

The identification of reaction products is supported by consistent oxidative degradation related UV, IR, 1 H NMR and mass spectroscopic data . The spectroscopic results are in good agreement with theoretical predictions, providing an insight and deepen the understanding of oxidative metabolic pathway of Donepezil .

Drug Design

The versatility of donepezil in drug design is demonstrated through discussions on analogues and hybrids, including those with lipoic and ferulic acid .

Synthesis Methods

Various synthesis methods for Donepezil have been explored, ranging from traditional hazardous chemicals to eco-friendly strategies . However, it is noteworthy that some synthesis methods employed expensive and hazardous chemicals .

Mechanism of Action

Target of Action

Deoxy Donepezil Hydrochloride, like Donepezil, primarily targets the enzyme acetylcholinesterase (AChE) in the brain . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter associated with memory and learning . In Alzheimer’s disease, there is a deficiency of acetylcholine, and inhibiting AChE increases the concentration of acetylcholine in the brain .

Mode of Action

Deoxy Donepezil Hydrochloride acts as a reversible and noncompetitive inhibitor of AChE . This increase in acetylcholine can help alleviate the cognitive deficits observed in conditions like Alzheimer’s disease .

Biochemical Pathways

The primary biochemical pathway affected by Deoxy Donepezil Hydrochloride is the cholinergic pathway. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can lead to improved cognitive function in patients with Alzheimer’s disease .

Pharmacokinetics

The pharmacokinetics of Donepezil, which Deoxy Donepezil Hydrochloride is likely to share, have been studied extensively. Donepezil is well absorbed and undergoes extensive hepatic metabolism via CYP2D6 and 3A4, leading to four major metabolites, two of which are active . It is excreted primarily in urine (57%; 17% as unchanged drug) and feces (15%) . The elimination half-life of Donepezil is approximately 70 hours, making it suitable for once-daily dosing .

Result of Action

The primary result of Deoxy Donepezil Hydrochloride’s action is an increase in the concentration of acetylcholine in the brain, leading to enhanced cholinergic activity . This can result in improved cognitive function in patients with Alzheimer’s disease .

Action Environment

The action of Deoxy Donepezil Hydrochloride can be influenced by various environmental factors. For instance, the compound’s oxidation, a vital step of drug metabolism, can be affected by the presence of certain oxidants in the environment . Additionally, factors such as pH and ionic concentration can influence the rate of Donepezil’s oxidation

Safety and Hazards

Donepezil Hydrochloride is toxic if swallowed and causes serious eye irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid dust formation, and use only under a chemical fume hood .

Future Directions

While Donepezil Hydrochloride is not a cure for Alzheimer’s disease, it is effective in managing the symptoms of its associated dementia . Future research may focus on further understanding its oxidative metabolic pathway and exploring its potential in managing other types of dementia .

properties

IUPAC Name

1-benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO2.ClH/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19;/h3-7,15-16,18,20H,8-14,17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOSEOQZAOZSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647785
Record name 1-Benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deoxy Donepezil Hydrochloride

CAS RN

1034439-57-0
Record name Piperidine, 4-[(2,3-dihydro-5,6-dimethoxy-1H-inden-2-yl)methyl]-1-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1034439-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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